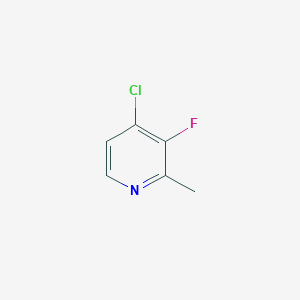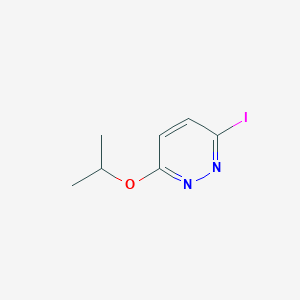
3-Iodo-6-isopropoxypyridazine
概要
説明
3-Iodo-6-isopropoxypyridazine is a chemical compound with the CAS Number: 17321-38-9 . It has a molecular weight of 264.07 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium hydride with isopropanol in tetrahydrofuran at temperatures between 20 - 50℃ . After stirring the mixture for 14 hours at room temperature and for another 14 hours at 50℃, the mixture is poured into water and extracted with ethyl acetate . The organic layer is then washed with water, dried over sodium sulfate, and the solvent is removed in vacuo . The residue is purified by column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
1. Recyclable Hypervalent Iodine(V) Reagents
3-Iodo-6-isopropoxypyridazine has been implicated in the preparation and study of hypervalent iodine(V) reagents, particularly 2-iodylpyridines. Yoshimura et al. (2011) discussed the synthesis and reactivity of these compounds, highlighting their potential as recyclable reagents for oxidation processes in organic chemistry (Yoshimura et al., 2011).
2. Synthesis of Derivatives with CNS and Antioxidant Properties
The synthesis of novel derivatives from isothiazolopyridine, related to this compound, and their potential for Central Nervous System (CNS) and antioxidant properties were explored by Malinka et al. (2002). This research underscores the possible therapeutic applications of these compounds in medicinal chemistry (Malinka et al., 2002).
3. Synthesis of Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines
Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the versatility of these compounds. Their work highlights modern techniques like microwave-assisted synthesis, which could be applicable to derivatives of this compound (Youssef et al., 2012).
4. Anticancer Properties of Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives
Research by Elgohary and El-Arab (2013) on the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to this compound, revealed potent anticancer activities, suggesting potential therapeutic applications for related compounds (Elgohary & El-Arab, 2013).
5. Coordination Chemistry of Polypyridyl Derivatives
Therrien (2011) explored the coordination chemistry of polypyridyl derivatives, such as 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. This research could be relevant to the study of this compound, as it may provide insights into its potential applications in materials science or catalysis (Therrien, 2011).
6. Synthesis of 3-Amino-6-(hetero)arylpyridazines
Maes et al. (2000) investigated the synthesis of 3-amino-6-(hetero)arylpyridazines, which are structurally related to this compound. Their work emphasizes the importance of these compounds in pharmaceutical research and development (Maes et al., 2000).
7. Iodo-Substituted Compounds in Photophysical Studies
Mancuso et al. (2010) demonstrated the preparation of various iodo-substituted compounds, including isochromenes and pyranopyridines, which could have implications for the study of this compound in photophysical applications (Mancuso et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
生化学分析
Biochemical Properties
3-Iodo-6-isopropoxypyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . Additionally, this compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, this compound has been observed to affect the expression of genes involved in oxidative stress and inflammatory responses . These effects highlight its potential as a modulator of cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as CYP1A2, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the metabolic pathways and overall cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound can induce long-term changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of various substrates . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key biochemical intermediates . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s high blood-brain barrier permeability suggests its potential for central nervous system effects . Additionally, this compound may accumulate in certain tissues, influencing its overall distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
特性
IUPAC Name |
3-iodo-6-propan-2-yloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGORYBTBABIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618368 | |
| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17321-38-9 | |
| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

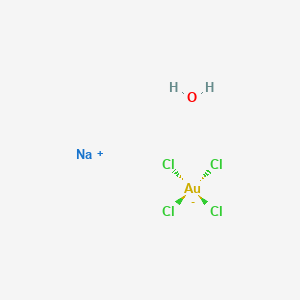

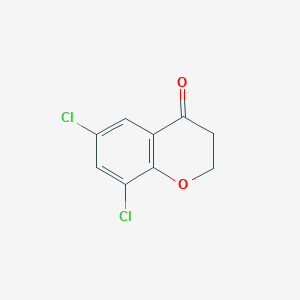



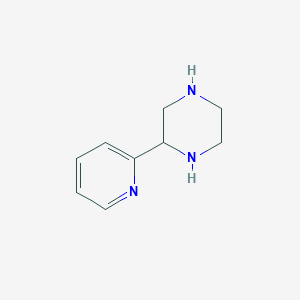
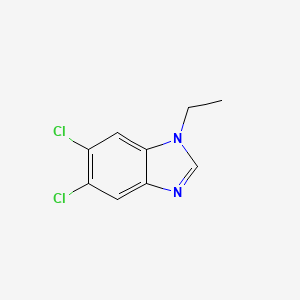
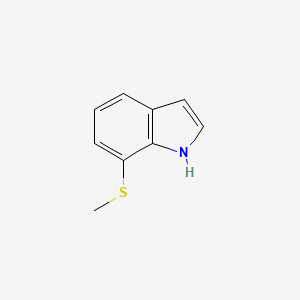



![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)
